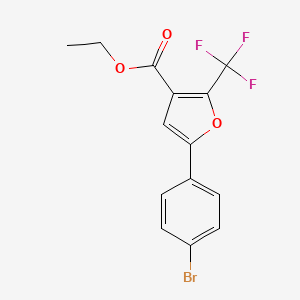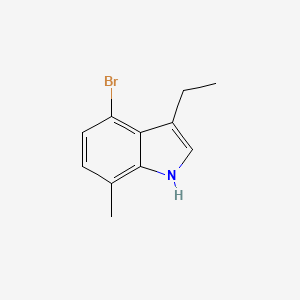
4-Bromo-3-ethyl-7-methyl-1H-indole
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-ethyl-7-methyl-1H-indole consists of an indole ring with a bromine atom at position 4, an ethyl group at position 3, and a methyl group at position 7. The indole moiety is a prevalent aromatic system found in many biologically active compounds .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Properties
Brominated indoles have been investigated for their biological activities, including antimicrobial and anticancer effects. For instance, brominated tryptophan derivatives isolated from Thorectidae sponges have shown inhibitory activity against Staphylococcus epidermidis, highlighting their potential as antimicrobial agents (Segraves & Crews, 2005). Similarly, 3-Bromo-1-ethyl-1H-indole has demonstrated significant cytotoxicity towards cancer cell lines, indicating its promise as an anticancer agent (Yılmaz et al., 2020).
Retinoic Acid Metabolism and Photophysical Studies
Research on indole derivatives has also focused on their role in inhibiting retinoic acid metabolism, a pathway relevant in dermatological and cancer treatments. Derivatives such as 5-bromo-1-ethyl-3-methyl-1H-indole have been identified as potent inhibitors, suggesting applications in drug development targeting retinoic acid-related pathways (Le Borgne et al., 2003). Furthermore, fluorescent indole derivatives obtained from brominated amino acids have shown potential as fluorescent probes due to their significant solvent sensitivity and response to fluoride ions, which could be utilized in chemical sensing and imaging applications (Pereira et al., 2010).
Antidiabetic Agents and Palladium-Catalyzed Synthesis
Indole-based compounds, synthesized from bromo-N-phenyl/arylacetamides, have displayed antidiabetic activity by inhibiting the α-glucosidase enzyme, suggesting their utility in developing new therapeutic agents for diabetes (Nazir et al., 2018). The palladium-catalyzed synthesis of gamma-carboline derivatives from N-substituted 2-bromo-1H-indole-3-carboxaldehydes showcases the versatility of brominated indoles in organic synthesis, opening avenues for the creation of novel compounds with potential pharmacological applications (Zhang & Larock, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-ethyl-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-3-8-6-13-11-7(2)4-5-9(12)10(8)11/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHBKDXVMFXYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C(C=CC(=C12)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-ethyl-7-methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



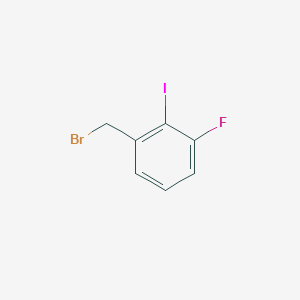
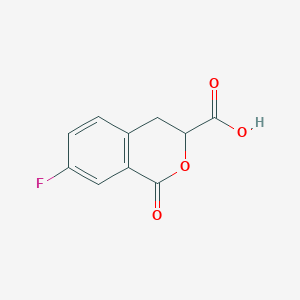
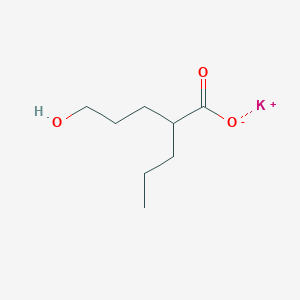
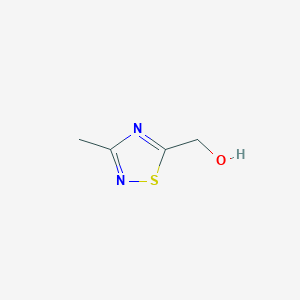
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)
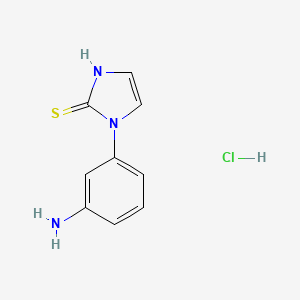
![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
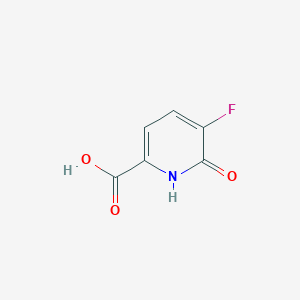
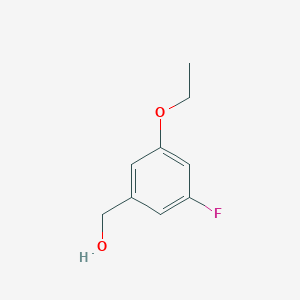
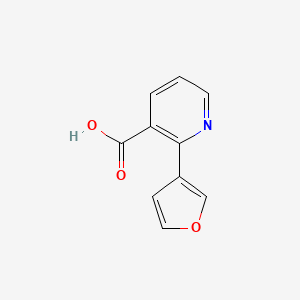
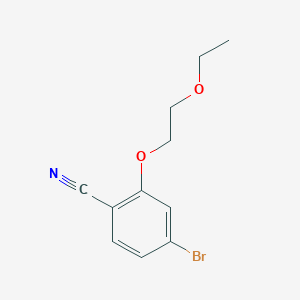
![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)
![4-[2-(n,n-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole](/img/structure/B1450599.png)
